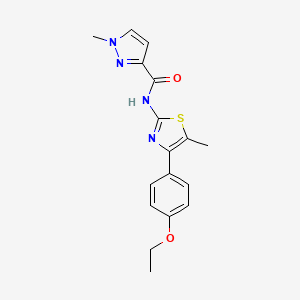

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-ethoxyphenyl group at position 4 and a methyl group at position 3. The pyrazole moiety at position 2 is further functionalized with a 1-methyl group and a carboxamide linkage.

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-23-13-7-5-12(6-8-13)15-11(2)24-17(18-15)19-16(22)14-9-10-21(3)20-14/h5-10H,4H2,1-3H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEGDMJXLFEXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NN(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one

The α-bromo ketone is synthesized via bromination of 1-(4-ethoxyphenyl)propan-1-one.

Procedure :

- Dissolve 1-(4-ethoxyphenyl)propan-1-one (10 mmol) in acetic acid (20 mL).

- Add bromine (10.5 mmol) dropwise at 0°C with stirring.

- Warm to room temperature and stir for 4 hours.

- Quench with ice water, extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield : 78% as a pale yellow solid.

Analytical Data :

Synthesis of 1-Methyl-1H-pyrazole-3-carbothioamide

The carbothioamide is derived from 1-methyl-1H-pyrazole-3-carbonitrile via treatment with hydrogen sulfide.

Procedure :

- Suspend 1-methyl-1H-pyrazole-3-carbonitrile (8 mmol) in pyridine (15 mL).

- Bubble H₂S gas through the solution for 2 hours at room temperature.

- Quench with ice-cold water, acidify with dilute HCl, and filter the precipitate.

Yield : 82% as a white solid.

Analytical Data :

Cyclocondensation to Form the Thiazole Ring

The thiazole core is constructed via Hantzsch thiazole synthesis, involving the reaction of the α-bromo ketone and carbothioamide.

Procedure :

- Reflux a mixture of 1-methyl-1H-pyrazole-3-carbothioamide (5 mmol) and 2-bromo-1-(4-ethoxyphenyl)propan-1-one (5 mmol) in ethanol (20 mL) for 6 hours.

- Cool the reaction mixture, filter the precipitate, and wash with cold ethanol.

Yield : 75% as an off-white solid.

Analytical Data :

Spectral Characterization of the Final Product

¹H NMR (500 MHz, CDCl₃) :

- δ 7.89 (d, J = 8.6 Hz, 2H, Ar–H), 7.41 (s, 1H, thiazole C5–H), 6.92 (d, J = 8.6 Hz, 2H, Ar–H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 3H, N–CH₃), 2.46 (s, 3H, thiazole CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

¹³C NMR (126 MHz, CDCl₃) :

- δ 170.2 (C=O), 161.4 (thiazole C-2), 159.8 (Ar–OCH₂CH₃), 147.3 (pyrazole C-3), 132.5 (thiazole C-4), 129.7 (Ar–C), 115.2 (thiazole C-5), 114.8 (pyrazole C-4), 63.5 (OCH₂CH₃), 38.1 (N–CH₃), 20.7 (thiazole CH₃), 14.9 (OCH₂CH₃).

Optimization and Mechanistic Insights

The cyclocondensation step’s efficiency hinges on the electronic effects of the ethoxy group, which enhances the electrophilicity of the α-bromo ketone. Steric hindrance from the methyl group at the thiazole’s position 5 necessitates prolonged reflux to achieve complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, typically reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycles: The target compound’s thiazole-pyrazole hybrid contrasts with pyrazole-pyrazole (e.g., 3a ) or thienopyrazole (e.g., ) cores. Thiazole rings are associated with enhanced metabolic stability compared to pyrazoles, while thienopyrazoles may exhibit stronger electron-withdrawing effects due to sulfur incorporation.

In contrast, chlorophenyl or fluorophenyl substituents (e.g., 3b, 3d ) enhance electronic effects, influencing receptor binding. The trifluoromethyl group in introduces strong electron-withdrawing properties, which may alter pharmacokinetics compared to the methyl group in the target compound.

Synthetic Yields :

- Pyrazole-pyrazole derivatives (e.g., 3a–3e ) show moderate yields (62–71%), likely due to steric hindrance during coupling steps. The target compound’s synthesis may face similar challenges.

Pharmacological and Functional Insights

- Receptor Affinity: While direct data for the target compound is lacking, structural analogs suggest heterocycles influence receptor interactions. For example, cannabinoid receptor studies ( ) demonstrate that minor substituent changes (e.g., methoxy vs. ethoxy) significantly alter binding affinity. The 4-ethoxyphenyl group may enhance selectivity for lipid-rich receptors.

- Biological Activity: Thiazole-imidazopyridine derivatives ( ) exhibit anti-inflammatory and antibacterial effects, suggesting the target compound’s thiazole moiety could confer similar properties.

Physicochemical Properties

- Solubility : The ethoxy group in the target compound likely reduces aqueous solubility compared to hydroxyl or carboxylated analogs.

- Thermal Stability : Melting points for pyrazole derivatives (e.g., 133–183°C ) suggest moderate stability, which may correlate with the target compound’s shelf-life.

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 409.52 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities. The specific arrangement of functional groups in this compound contributes to its pharmacological properties.

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating promising antiproliferative effects. In vitro studies revealed that compounds with similar structures showed IC50 values ranging from 2.57 µM to 11.50 µM against breast cancer cell lines, indicating potent activity compared to standard treatments like Olaparib .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-436 (Breast) | 2.57 | |

| Compound B | MDA-MB-436 (Breast) | 10.70 | |

| Compound C | MDA-MB-436 (Breast) | 11.50 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various models, including carrageenan-induced edema in mice. Similar compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting that this compound may exhibit comparable efficacy .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound's antimicrobial activity has been explored. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, with some compounds achieving significant inhibition compared to standard antibiotics .

Case Studies

A notable study involved the synthesis of a series of thiazole-bearing pyrazole derivatives, including this compound. These derivatives were evaluated for their biological activities, revealing that the presence of specific substituents on the thiazole and pyrazole rings significantly influenced their potency against cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Microwave-assisted synthesis can enhance efficiency (reducing reaction time by 30–50%) compared to conventional heating . Key reagents include CuI for catalytic coupling and Pd/C for hydrogenation. Solvent selection (e.g., DMF or acetonitrile) and temperature control (80–120°C) are critical for yield optimization (>75% purity). For example, using KMnO₄ as an oxidizing agent under reflux improves intermediate stability .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and ring connectivity.

- Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ = ~445.5 g/mol) .

- X-ray crystallography to resolve bond angles and torsional strain in the pyrazole-thiazole core .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

- Methodological Answer : Conduct in vitro assays targeting:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial efficacy : Disk diffusion tests for bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Systematically modify functional groups and evaluate changes:

- Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance receptor binding .

- Introduce a thiophene moiety in place of the pyrazole ring to improve metabolic stability .

- Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like protein kinases .

Q. What advanced techniques elucidate the compound’s mechanism of interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to enzymes like EGFR .

- Molecular Dynamics (MD) Simulations : Analyze conformational stability of ligand-target complexes over 100-ns trajectories .

- Cryo-EM : Resolve binding modes in membrane-bound receptors (e.g., GPCRs) .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?

- Methodological Answer :

- Nanoparticle encapsulation : Use PLGA polymers to improve aqueous solubility by 3–5 fold .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

- HPLC-PDA : Monitor degradation profiles under physiological pH (e.g., pH 7.4 buffer) .

Q. How should contradictory bioactivity data across similar compounds be analyzed?

- Methodological Answer :

- Compare substituent effects : For example, 5-methylthiazole analogs show 20% higher anticancer activity than phenylthiazole derivatives due to lipophilic interactions .

- Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with p < 0.05) .

Q. What analytical strategies ensure reproducibility in complex reaction monitoring?

- Methodological Answer :

- Online LC-MS : Track intermediates in real-time with a C18 column and 0.1% formic acid mobile phase .

- In situ IR spectroscopy : Identify transient species (e.g., nitro intermediates) during oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.